

In-Depth Technical Guide: N-Benzyl-2-bromo-3-methylbenzamide

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Compound of Interest

Compound Name: *N-Benzyl-2-bromo-3-methylbenzamide*

Cat. No.: *B3167734*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N-Benzyl-2-bromo-3-methylbenzamide**, a compound of interest for research and development in medicinal chemistry and drug discovery. Due to its absence from commercial catalogs, this document focuses on its synthesis, purification, and characterization. Detailed experimental protocols, data presentation in tabular format, and process diagrams are included to facilitate its preparation in a laboratory setting.

Chemical Identity and Availability

N-Benzyl-2-bromo-3-methylbenzamide is a substituted benzamide that is not readily found in the catalogs of major chemical suppliers. Consequently, a Chemical Abstracts Service (CAS) number has not been assigned to this compound. Researchers requiring this molecule will need to perform a chemical synthesis. The necessary precursors, 2-bromo-3-methylbenzoic acid and benzylamine, are commercially available.

Identifier	Information
Compound Name	N-Benzyl-2-bromo-3-methylbenzamide
CAS Number	Not Available
Molecular Formula	C ₁₅ H ₁₄ BrNO
Molecular Weight	304.18 g/mol

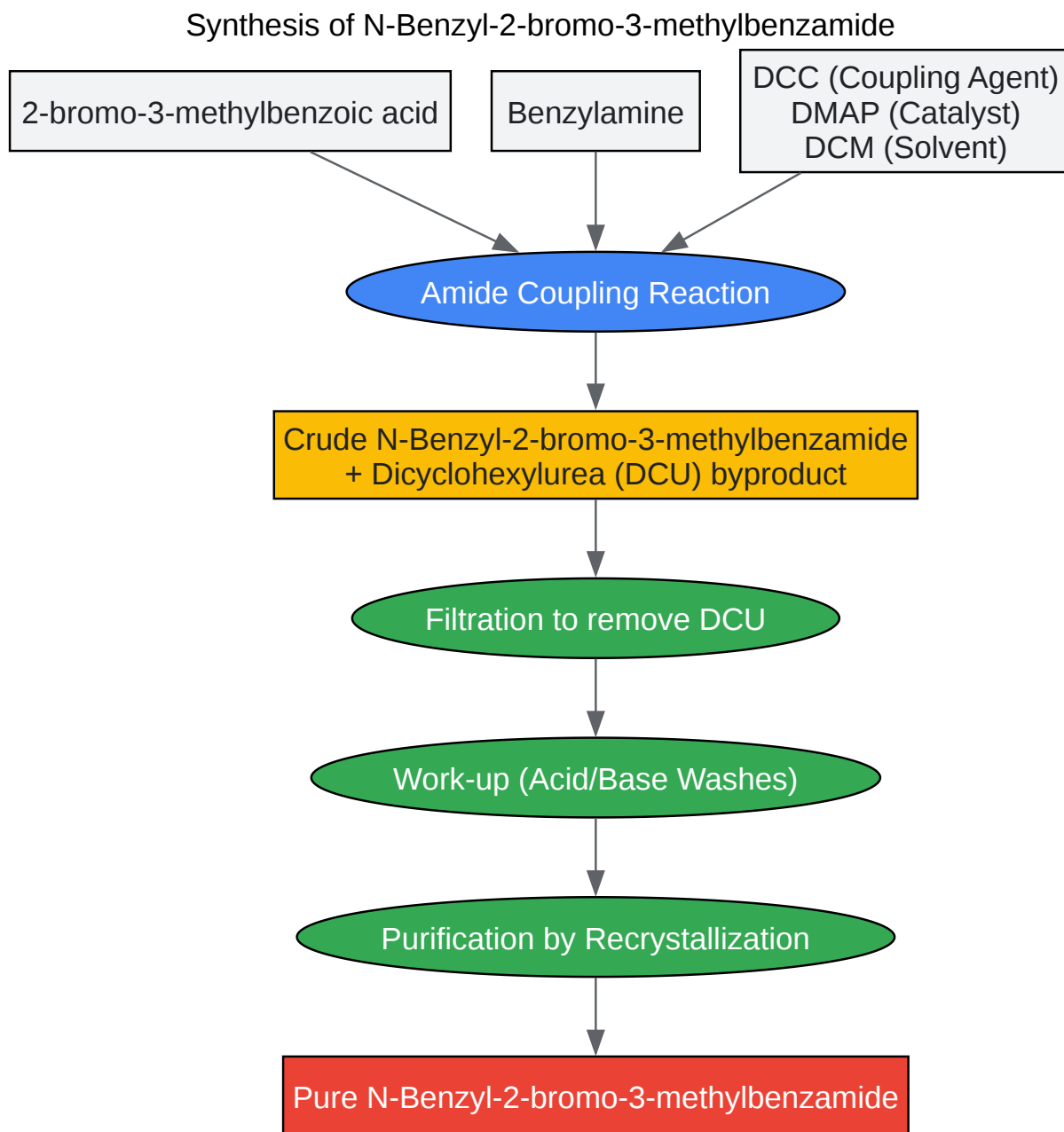
Proposed Synthesis of N-Benzyl-2-bromo-3-methylbenzamide

The synthesis of **N-Benzyl-2-bromo-3-methylbenzamide** can be achieved through the coupling of 2-bromo-3-methylbenzoic acid and benzylamine. A common and effective method for this amide bond formation is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Properties of Starting Materials

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical State	Melting Point (°C)
2-bromo-3-methylbenzoic acid	53663-39-1	C ₈ H ₇ BrO ₂	215.05	Off-white to tan crystalline powder	135-138
Benzylamine	100-46-9	C ₇ H ₉ N	107.15	Colorless to light yellow liquid	-10
N,N'-Dicyclohexylcarbodiimide (DCC)	538-75-0	C ₁₃ H ₂₂ N ₂	206.33	White crystals or waxy solid	34-35

Synthesis Workflow



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Caption: Synthetic workflow for **N-Benzyl-2-bromo-3-methylbenzamide**.

Experimental Protocol

This section provides a detailed methodology for the synthesis, purification, and characterization of **N-Benzyl-2-bromo-3-methylbenzamide**.

Reagents and Materials

- 2-bromo-3-methylbenzoic acid (1.0 eq)
- Benzylamine (1.05 eq)
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
- 4-Dimethylaminopyridine (DMAP) (0.1 eq)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethanol or Ethyl acetate/Hexane mixture for recrystallization
- Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Synthesis Procedure

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-3-methylbenzoic acid (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the acid is fully dissolved.
- **Addition of Reagents:** To the stirred solution, add benzylamine (1.05 eq) followed by 4-dimethylaminopyridine (DMAP) (0.1 eq).
- **Initiation of Coupling:** In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
- **Reaction Progression:** Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates

the reaction is proceeding. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification

- **Removal of DCU:** Upon completion of the reaction, filter the mixture to remove the precipitated dicyclohexylurea. Wash the filter cake with a small amount of cold dichloromethane.
- **Aqueous Washes:** Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Recrystallization:** Purify the crude **N-Benzyl-2-bromo-3-methylbenzamide** by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain the final product as a crystalline solid.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Characterization

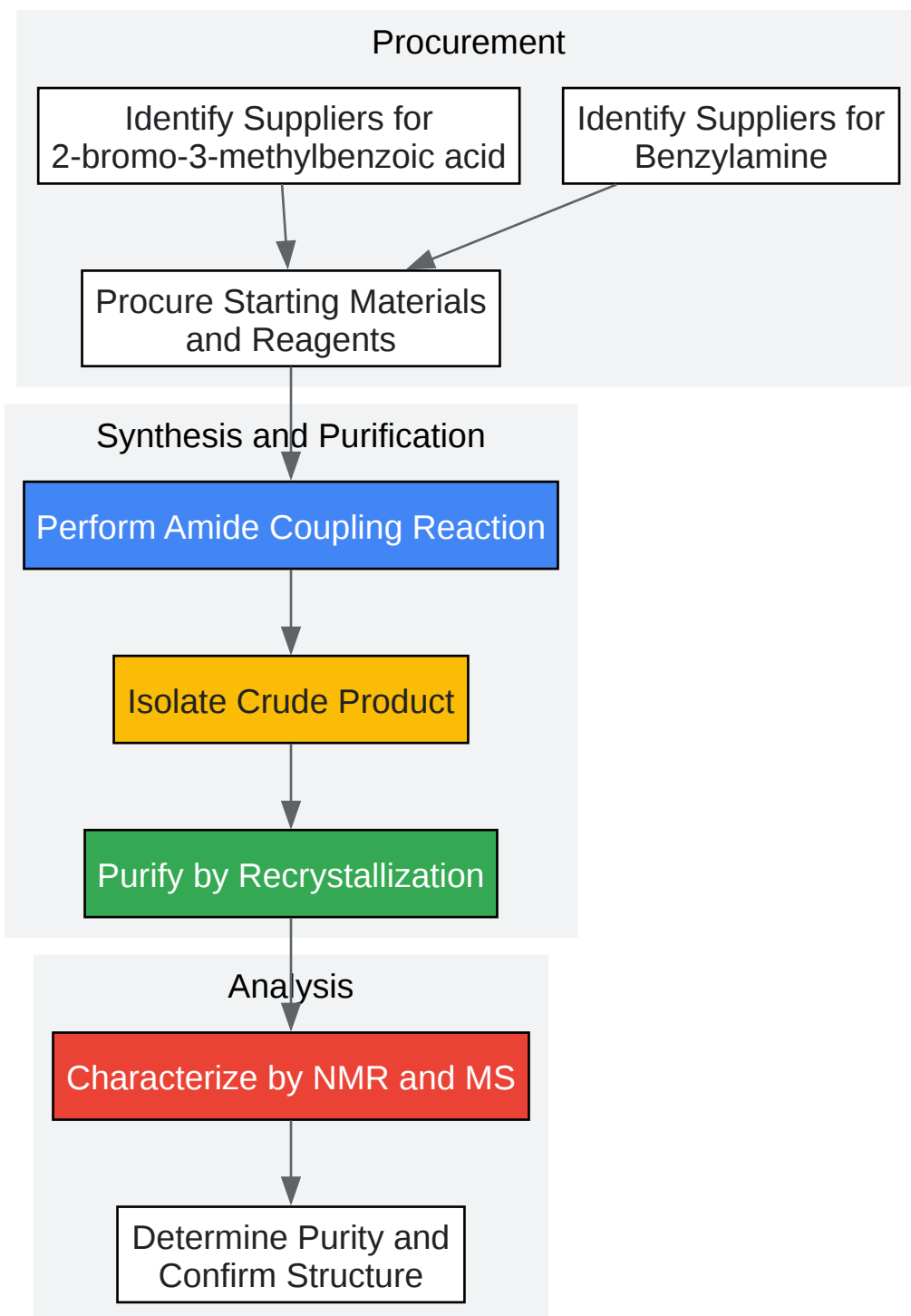
The identity and purity of the synthesized **N-Benzyl-2-bromo-3-methylbenzamide** should be confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectra will confirm the chemical structure.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry will confirm the molecular weight and elemental composition.
- **Melting Point Analysis:** A sharp melting point range will indicate the purity of the compound.

Logical Process Flow

The following diagram illustrates the logical steps from sourcing the necessary starting materials to obtaining the final, characterized product.

Logical Process for Obtaining N-Benzyl-2-bromo-3-methylbenzamide

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Caption: Logical workflow from procurement to analysis.

Conclusion

While **N-Benzyl-2-bromo-3-methylbenzamide** is not commercially available, this guide provides a detailed and actionable protocol for its synthesis and purification. By following the outlined experimental procedures, researchers and drug development professionals can reliably produce this compound for their studies. The provided diagrams and tables offer a clear and concise summary of the necessary information for successful laboratory preparation.

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